molecular formula C10H7NO2S B1440844 5-Phenylthiazole-2-carboxylic acid CAS No. 937369-77-2

5-Phenylthiazole-2-carboxylic acid

Cat. No. B1440844
M. Wt: 205.23 g/mol
InChI Key: TZRNZBGFPPOHOB-UHFFFAOYSA-N
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Description

5-Phenylthiazole-2-carboxylic acid is a chemical compound with the molecular formula C10H7NO2S and a molecular weight of 205.23 . It is stored under inert gas (nitrogen or Argon) at 2-8°C .


Molecular Structure Analysis

The molecular structure of 5-Phenylthiazole-2-carboxylic acid consists of a phenyl group attached to a thiazole ring, which is further connected to a carboxylic acid group . The exact structure can be represented by the SMILES notation: O=C(C1=NC=C(C2=CC=CC=C2)S1)O .

Scientific Research Applications

1. As DGAT1 Inhibitor in Obesity Treatment

5-Phenylthiazole-2-carboxylic acid derivatives have been explored for their potential as diacylglycerol acyltransferase 1 (DGAT1) inhibitors. DGAT1 is crucial in triglyceride biosynthesis, and its inhibition could be an effective approach in anti-obesity treatments. Studies have shown that certain 5-phenylthiazole analogs, like compound 33, exhibit significant DGAT1 inhibition and potent oral pharmacokinetics, suggesting their potential as new agents in obesity treatment (Kadam et al., 2013).

2. Inhibiting Carbonic Anhydrase-III

Another significant application is the inhibition of carbonic anhydrase (CA)-III. 5-Phenylthiazole-2-carboxylic acid derivatives, particularly those with a carboxylic acid group at the 4-position, have shown promising results as CA-III inhibitors. These findings indicate their potential role in developing new drugs targeting diseases where CA-III plays a crucial role (Al-Jaidi et al., 2020).

3. In Supramolecular Chemistry

5-Phenylthiazole-2-carboxylic acid derivatives are also instrumental in the field of supramolecular chemistry. Studies have demonstrated their role in binding with carboxylic acid derivatives, leading to the formation of supramolecular architectures stabilized by hydrogen bonds and other non-covalent interactions. This application opens up avenues in materials science and molecular engineering (Jin et al., 2011).

properties

IUPAC Name

5-phenyl-1,3-thiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2S/c12-10(13)9-11-6-8(14-9)7-4-2-1-3-5-7/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZRNZBGFPPOHOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00676284
Record name 5-Phenyl-1,3-thiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Phenylthiazole-2-carboxylic acid

CAS RN

937369-77-2
Record name 5-Phenyl-1,3-thiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
X Nan, QX Wang, SJ Xing, ZG Liang - Journal of Enzyme Inhibition …, 2023 - Taylor & Francis
As part of our continuous efforts to discover novel c-Met inhibitors as antitumor agents, four series of thiazole/thiadiazole carboxamide-derived analogues were designed, synthesised, …
Number of citations: 4 www.tandfonline.com
M Guravaiah, T Sruthi, VD Jadhav, R Doddipalla… - Sustainable Chemistry …, 2023 - Elsevier
… α-cyanoamine derivatives, 15b–15s from (hetero)aryl/aliphatic carboxylic acids [including benzoic acid (13a), 2-naphthalene carboxylic acid (13b), 5-phenylthiazole-2-carboxylic acid (…
Number of citations: 0 www.sciencedirect.com

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